Parvodicin C1
Overview
Description
Dalbavancin is a second-generation lipoglycopeptide antibiotic, primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Streptococcus species . Dalbavancin impurities are degradation products formed during the synthesis, storage, or handling of dalbavancin. These impurities can affect the efficacy and safety of the drug, making their identification and control crucial.
Preparation Methods
Dalbavancin is synthesized from a natural glycopeptide through amidation of the peptide-carboxy group of amino acid 7 with 3-(dimethylamino)-1-propylamine . The preparation of dalbavancin impurities involves various synthetic routes and reaction conditions. For instance, heat stress studies have shown that dalbavancin degrades in buffered solutions, forming impurities such as mannosyl aglycone (MAG) and other uncharacterized compounds . Industrial production methods focus on optimizing conditions to minimize impurity formation, including the use of stabilizing agents like 2-hydroxypropyl-β-cyclodextrin (2HPβCD) and divalent metal ions .
Chemical Reactions Analysis
Dalbavancin impurities undergo several types of chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of oxidized impurities.
Reduction: Reducing agents can alter the chemical structure of dalbavancin, leading to impurities.
Substitution: Substitution reactions can occur, especially in the presence of specific reagents.
Common reagents and conditions used in these reactions include acetate and phosphate buffers, divalent metal ions (Ca²⁺, Mg²⁺, Zn²⁺), and 2HPβCD . Major products formed from these reactions include MAG and other degradation products .
Scientific Research Applications
Dalbavancin impurities have significant scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of dalbavancin to improve its formulation and shelf life.
Biology: Understanding the biological activity of impurities and their impact on the efficacy of dalbavancin.
Medicine: Ensuring the safety and effectiveness of dalbavancin by controlling impurity levels.
Industry: Developing industrial processes to minimize impurity formation and enhance drug quality.
Mechanism of Action
Dalbavancin exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. It targets the C-terminal acyl-D-Ala-D-Ala subunit of peptidoglycan precursors, preventing cross-linking and leading to bacterial cell death . The impurities formed during degradation may alter this mechanism, potentially reducing the drug’s efficacy .
Comparison with Similar Compounds
Dalbavancin is unique among lipoglycopeptides due to its long half-life and potent activity against resistant strains of bacteria . Similar compounds include:
Vancomycin: Another glycopeptide antibiotic with a shorter half-life and different impurity profile.
Teicoplanin: A lipoglycopeptide with similar mechanisms but different stability and impurity characteristics.
Oritavancin: A related compound with distinct pharmacokinetic properties and impurity profiles.
Dalbavancin’s uniqueness lies in its stability and the specific impurities formed during its degradation, which are distinct from those of other glycopeptides .
Properties
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMGNLKWHJGSE-PSDJNXLUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H88Cl2N8O29 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110882-84-3 | |
Record name | Antibiotic A-40926 B0 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANTIBIOTIC A-40926 B0 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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